alpha-Methyl-pyridine-3-acrylic acid ethyl ester
Overview
Description
“alpha-Methyl-pyridine-3-acrylic acid ethyl ester” is a complex organic compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives have applications in the pharmaceutical and agricultural industries .
Synthesis Analysis
The synthesis of such compounds often involves multi-step processes. For instance, the synthesis of pyridinium salts involves the reaction of acrolein with ammonia . Another method involves the use of acrolein, propionaldehyde, and ammonia . Protodeboronation of alkyl boronic esters has also been reported .Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a pyridine ring with a methyl group attached, along with an acrylic acid ethyl ester group. The exact structure would depend on the specific locations of these groups on the pyridine ring .Chemical Reactions Analysis
Pyridinium salts and their derivatives can undergo a variety of chemical reactions. For example, acid anhydrides can react with alcohols to form esters, and this reaction uses pyridine as a solvent . Ester condensation reactions, such as the Claisen Condensation, are also possible .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Pyridinium salts are known for their diverse characteristic properties ranging from super-absorbency, transparency, flexibility, toughness, and hardness .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research into “alpha-Methyl-pyridine-3-acrylic acid ethyl ester” and similar compounds could involve exploring their potential applications in various fields. For instance, pyridinium salts have been highlighted for their synthetic routes, reactivity, and their importance in various applications .
Properties
IUPAC Name |
ethyl (E)-2-methyl-3-pyridin-3-ylprop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-3-14-11(13)9(2)7-10-5-4-6-12-8-10/h4-8H,3H2,1-2H3/b9-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFHLRNTFRBHGJ-VQHVLOKHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN=CC=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CN=CC=C1)/C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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